molecular formula C22H23NO2S B3743594 N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 349403-83-4

N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3743594
CAS No.: 349403-83-4
M. Wt: 365.5 g/mol
InChI Key: CAUIZOATKACOFK-UHFFFAOYSA-N
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Description

This compound, referred to in research as m-3M3FBS, acts as a phospholipase C (PLC) agonist, inducing robust brain-derived neurotrophic factor (BDNF) release in oligodendrocytes and astrocytes via metabotropic glutamate receptor pathways . Its structure confers unique steric and electronic properties, enabling selective interaction with cellular signaling pathways.

Properties

IUPAC Name

N-benzhydryl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-16-14-17(2)22(18(3)15-16)26(24,25)23-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,21,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUIZOATKACOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219011
Record name N-(Diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349403-83-4
Record name N-(Diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349403-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of diphenylmethanol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Diphenylmethanol+2,4,6-trimethylbenzenesulfonyl chlorideThis compound+HCl\text{Diphenylmethanol} + \text{2,4,6-trimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Diphenylmethanol+2,4,6-trimethylbenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide has various applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The molecular pathways involved may include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related sulfonamides and triarylmethanes, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Sulfonamide Nitrogen

Aryl and Heteroaryl Substituents
  • N-(8-Hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS): Substitution with an 8-hydroxyquinolin-5-yl group enhances metal-chelating properties, forming octahedral complexes with transition metals (e.g., Cu(II), Fe(II)). These complexes exhibit superior antimicrobial and antimalarial activity compared to the parent ligand . Key difference: The quinoline moiety introduces π-π stacking and intercalation capabilities for DNA binding, absent in the diphenylmethyl analog.
  • No biological data are provided, but the heterocycle may favor interactions with enzymatic active sites .
Alkyl and Alkoxy Substituents
  • N-(2,2-Dimethoxyethyl)-2,4,6-trimethylbenzenesulfonamide :
    The dimethoxyethyl group introduces ether linkages, enhancing solubility in polar solvents. This derivative is used in synthetic intermediates but lacks reported biological activity .
  • No specific applications are noted .

Triarylmethane-Based Sulfonamides

and describe N-(chloro/bromo/trifluoromethyl-diphenylmethyl) analogs (e.g., T129–T134, T136) with variations in aryl substituents:

Compound ID Substituent on Diphenylmethyl Melting Point (°C) Key Properties
T129 3-Chlorophenyl Not reported Synthesized via nucleophilic substitution; confirmed by ¹H NMR
T133 3-Trifluoromethylphenyl Not reported Enhanced lipophilicity due to CF₃ group; potential for CNS targeting
T136 2-Iodophenyl Not reported Heavy atom substitution may influence crystallinity or radioimaging potential

Comparison with Target Compound :

  • Halogenated analogs (e.g., T129, T131) may exhibit altered pharmacokinetics due to increased molecular weight and halogen-bonding interactions.

Key Insights :

  • m-3M3FBS is unique in its neurotrophic role, while 8HQTBS derivatives prioritize antimicrobial action.
  • Substituents dictating metal coordination (e.g., quinoline in 8HQTBS, nitrilotriethylamine in H3MST) enable diverse applications in bioinorganic chemistry.

Physicochemical and Structural Data

Compound Molecular Formula Melting Point (°C) Notable Features
m-3M3FBS C₂₃H₂₃NO₂S Not reported High lipophilicity (trimethyl + diphenyl groups)
N-(4-Fluorobenzyl) analog C₁₆H₁₈FNO₂S Not reported Fluorine enhances metabolic stability
N-(2-Fluoro-5-nitrophenyl) analog C₁₅H₁₅FN₂O₄S Not reported Electron-withdrawing groups may improve sulfonamide acidity

Structural Trends :

  • Electron-donating groups (e.g., methyl in m-3M3FBS) increase steric bulk and reduce solubility.
  • Electron-withdrawing groups (e.g., nitro, fluoro) enhance thermal stability and influence acidity of the sulfonamide proton.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
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N-(diphenylmethyl)-2,4,6-trimethylbenzenesulfonamide

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